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An In-depth Technical Guide to Lazertinib: A Third-Generation Irreversible EGFR TKI

Introduction
Lazertinib (YH-25448, JNJ-73841937) is an oral, potent, brain-penetrant, and irreversible third-

generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is

designed to selectively target EGFR mutations that confer sensitivity to TKIs, such as exon 19

deletions (del19) and the L858R point mutation, as well as the T790M resistance mutation,

while sparing wild-type (WT) EGFR.[2][3] The T790M mutation is the most common

mechanism of acquired resistance, accounting for 50-60% of cases in patients who progress

on first- or second-generation EGFR-TKIs.[2][4] Lazertinib's high selectivity and ability to cross

the blood-brain barrier address key unmet needs in the treatment of non-small cell lung cancer

(NSCLC).[4][5] In January 2021, Lazertinib (brand name Leclaza™) was approved in South

Korea for the treatment of patients with locally advanced or metastatic NSCLC with the EGFR

T790M mutation who have progressed on prior EGFR TKI therapy.[1][2]

Mechanism of Action and Structural Basis
Lazertinib functions by irreversibly inhibiting the kinase activity of mutant EGFR.[6] This is

achieved through the formation of a covalent bond with the Cys797 residue located in the ATP-

binding site of the EGFR kinase domain.[2][3] This irreversible binding blocks downstream

signaling cascades, including the phosphorylation of EGFR, AKT, and ERK, which ultimately

inhibits cancer cell proliferation and induces apoptosis.[2][5][6]
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The chemical structure of Lazertinib is distinguished from other third-generation TKIs like

osimertinib by its substituted pyrazole moiety.[7][8] This distinctive group, featuring a

hydrophobic phenyl and a hydrophilic amine, facilitates both van der Waals interactions and

hydrogen bonds within the EGFR kinase domain.[8][9][10] These interactions are crucial for its

high selectivity for T790M-mutant EGFR, leading to a wider therapeutic index and potentially

fewer off-target toxicities, such as skin-related adverse events, compared to other TKIs.[3][4]

Caption: Lazertinib's irreversible binding to Cys797 in mutant EGFR inhibits downstream
signaling.

Preclinical Profile
In Vitro Activity
Lazertinib has demonstrated potent inhibitory activity against various EGFR mutations in cell-

free kinase assays and cell-based viability assays.[2] It shows high selectivity for sensitizing

and T790M mutations over wild-type EGFR, suggesting a favorable safety profile.[2][3]
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EGFR Mutation Assay Type
Lazertinib IC₅₀

(nmol/L)

Osimertinib IC₅₀

(nmol/L)

Gefitinib IC₅₀

(nmol/L)

Del19
Cell Viability

(Ba/F3)
3.3 3.5 10.2

L858R
Cell Viability

(Ba/F3)
5.4 4.3 25.4

Del19/T790M
Cell Viability

(Ba/F3)
3.3 3.7 7625.2

L858R/T790M
Cell Viability

(Ba/F3)
5.7 4.2 >10000

WT EGFR
Cell Viability

(Ba/F3)
722.7 519.1 114.5

Del19 Kinase Inhibition 1.7 - -

L858R Kinase Inhibition 2.1 - -

T790M Kinase Inhibition 20.6 - -

WT EGFR Kinase Inhibition 60 20 -

Source: Data

compiled from

preclinical

studies.[2][3]

In Vivo Activity
In vivo studies using mouse xenograft models have confirmed Lazertinib's potent anti-tumor

activity. In H1975 tumor-bearing mice (harboring L858R/T790M mutations), Lazertinib
demonstrated superior tumor regression compared to osimertinib.[2][3] At a dose of 10 mg/kg,

which is clinically equivalent to 240 mg once daily, Lazertinib achieved near-complete tumor

regression (90%).[2][3]

Crucially, Lazertinib has shown excellent penetration of the blood-brain barrier.[4] In mouse

models with intracranial tumors, the relative exposure ratios of intracranial tumor-to-plasma and
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intracranial tumor-to-brain were 7.0 and 7.9, respectively.[2] This suggests Lazertinib can

effectively inhibit tumor growth within the central nervous system (CNS), a common site for

metastasis in NSCLC patients.[2][4]
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Caption: Standard preclinical workflow for evaluating a novel EGFR TKI like Lazertinib.

Clinical Efficacy and Safety
Lazertinib has been evaluated in several clinical trials, demonstrating significant efficacy and a

manageable safety profile.

LASER201 (Phase I/II Study)
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This study evaluated Lazertinib in patients with advanced EGFR T790M-positive NSCLC who

had progressed on previous EGFR TKIs.[11]

Endpoint Lazertinib 240 mg (n=76)

Objective Response Rate (ORR) 55.3% (95% CI: 44.1-66.4)

Disease Control Rate (DCR) 89.5% (95% CI: 82.6-96.4)

Median Progression-Free Survival (PFS) 11.1 months (95% CI: 5.5-16.4)

Median Duration of Response (DoR) 13.8 months (95% CI: 9.6-NR)

Intracranial ORR (n=7) 85.7% (95% CI: 59.8-100.0)

Source: Data from the LASER201 study.[11][12]

The most common treatment-emergent adverse events (TEAEs) were rash (37.2%), pruritus

(34.6%), and paresthesia (33.3%), which were mostly mild to moderate in severity.[11]

LASER301 (Phase III Study)
This global, randomized study compared Lazertinib with gefitinib as a first-line treatment for

patients with EGFR-mutated advanced NSCLC.[4]
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Endpoint Lazertinib (n=196) Gefitinib (n=197) Hazard Ratio (HR)

Median Progression-

Free Survival (PFS)
20.6 months 9.7 months

0.45 (95% CI: 0.34-

0.58; P < .001)

Objective Response

Rate (ORR)
76% 76% -

Median Duration of

Response (DoR)
19.4 months 8.3 months -

18-Month Survival

Rate
80% 72%

0.74 (95% CI: 0.51-

1.08)

Source: Data from the

LASER301 study.[4]

[13]

Lazertinib demonstrated a statistically significant and clinically meaningful improvement in

PFS compared to gefitinib.[4][13] The safety profile was consistent with previous reports, with

paresthesia being a distinctive but manageable adverse event.[4]

Mechanisms of Resistance
As with other targeted therapies, acquired resistance to Lazertinib eventually develops.

Understanding these mechanisms is crucial for developing subsequent treatment strategies.

On-Target Resistance: The most common on-target resistance mechanism is the acquisition

of a tertiary mutation in the EGFR gene, C797S, which is located at the covalent binding site

for irreversible TKIs.[14][15] The C797S mutation prevents Lazertinib from forming its

covalent bond, thereby restoring kinase activity.[15]

Off-Target Resistance:

T790M Loss: A significant portion of patients develop resistance through the loss of the

T790M mutation, suggesting clonal evolution under the selective pressure of the drug.[11]

[14][16]
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Bypass Pathway Activation: Activation of alternative signaling pathways can bypass the

need for EGFR signaling. This includes gene amplifications in MET, ERBB2 (HER2),

CCNE1, and alterations in the PI3K/AKT pathway (e.g., PIK3CA mutations).[14]
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Caption: Major on-target and off-target mechanisms of acquired resistance to Lazertinib.

Experimental Protocols
Cell-Free Kinase Inhibition Assay (TR-FRET)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of

Lazertinib against various EGFR kinase domains.

Objective: To measure the direct inhibitory effect of Lazertinib on the enzymatic activity of

recombinant EGFR proteins.
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Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used.

[17]

Materials:

Recombinant EGFR enzymes (WT, Del19, L858R, T790M, etc.).

Lazertinib, serially diluted (e.g., 0.01-10 μM).

ULight-poly-GT peptide substrate.

ATP.

Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20).

EDTA for stopping the reaction.

Europium-labeled anti-phosphopeptide antibody.

96-well or 384-well plates.

Multilabel plate reader with TR-FRET capability.

Procedure:

Prepare serial dilutions of Lazertinib in kinase assay buffer.

In a 96-well plate, add the EGFR enzyme, the ULight-poly-GT substrate, ATP, and the

corresponding dilution of Lazertinib.

Incubate the reaction mixture at room temperature for 1 hour.

Stop the kinase reaction by adding EDTA.

Add the Europium-labeled anti-phosphopeptide antibody, which specifically binds to the

phosphorylated substrate.

Incubate for 30 minutes at room temperature to allow antibody binding.
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Measure the LANCE signal on a multilabel reader (Excitation: 320 nm, Emission: 615 nm

and 665 nm). The ratio of acceptor (665 nm) to donor (615 nm) fluorescence is

proportional to the amount of phosphorylated substrate.

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of

Lazertinib concentration using appropriate software (e.g., GraphPad Prism).[17]

Cell Viability and Growth Inhibition Assay
This protocol determines the effect of Lazertinib on the viability of cancer cell lines harboring

different EGFR mutations.

Objective: To assess the potency of Lazertinib in inhibiting the growth of EGFR-dependent

cancer cells.

Methodology: Quantifying cell viability by measuring cellular ATP levels.[17][18]

Materials:

NSCLC cell lines (e.g., H1975 for L858R/T790M) or engineered cells (e.g., Ba/F3)

expressing specific EGFR mutations.[2]

Appropriate cell culture medium (e.g., RPMI 1640) with 10% FBS.

Lazertinib, serially diluted.

96-well cell culture plates.

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

Luminometer.

Procedure:

Seed cells onto a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with serial dilutions of Lazertinib (e.g., 5, 10, 100 nM) or vehicle control.
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Incubate the plates for 72 hours in a humidified incubator with 5% CO₂.[17]

After incubation, equilibrate the plate to room temperature.

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

This reagent lyses the cells and generates a luminescent signal proportional to the amount

of ATP present.

Mix contents on an orbital shaker to induce cell lysis.

Measure the luminescence using a luminometer.

Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the IC₅₀ values.

In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of Lazertinib in an animal model.

Objective: To determine the in vivo efficacy of Lazertinib in suppressing tumor growth.

Methodology: A subcutaneous xenograft model using immunodeficient mice.[19]

Materials:

Immunodeficient mice (e.g., nude mice).

Cancer cell line overexpressing the target EGFR mutation (e.g., HepG2/adr for ABCB1

overexpression studies, or H1975 for EGFR L858R/T790M).[2][19]

Lazertinib formulated for oral administration.

Vehicle control.

Calipers for tumor measurement.

Procedure:
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Subcutaneously inject a suspension of the selected cancer cells into the flank of each

mouse.

Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

Randomize mice into treatment groups (e.g., vehicle control, Lazertinib at various doses).

Administer Lazertinib or vehicle orally, once daily.

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g.,

Volume = 0.5 x Length x Width²).

Monitor animal body weight and general health as indicators of toxicity.

Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control

group reach a specified size.[19]

At the end of the study, euthanize the animals and excise the tumors for further analysis

(e.g., weighing, immunohistochemistry for pEGFR).[20]

Plot tumor growth curves and calculate tumor growth inhibition (TGI) to assess efficacy.

Conclusion
Lazertinib is a highly effective third-generation EGFR TKI with a distinct chemical structure

that confers high selectivity for sensitizing and T790M resistance mutations while sparing wild-

type EGFR.[2][8] Its strong preclinical performance, particularly its ability to penetrate the

blood-brain barrier, has translated into significant clinical benefits, offering improved

progression-free survival for patients with EGFR-mutated NSCLC.[2][4] While acquired

resistance through mechanisms like the C797S mutation remains a challenge, ongoing

research into combination therapies, such as with the EGFR-MET bispecific antibody

amivantamab, continues to expand the therapeutic potential of Lazertinib in the evolving

landscape of NSCLC treatment.[14][21]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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